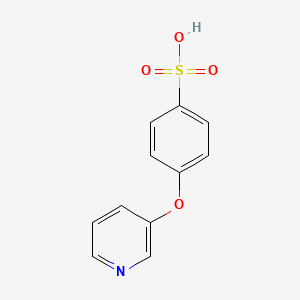

4-(Pyridin-3-yloxy)benzenesulfonic acid

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 4-(Pyridin-3-yloxy)benzenesulfonic acid follows International Union of Pure and Applied Chemistry guidelines, designating the compound as 4-(3-pyridinyloxy)benzenesulfonic acid according to its structural hierarchy. The Chemical Abstracts Service has assigned the unique identifier 1000340-09-9 to this compound, providing unambiguous identification within chemical databases and regulatory frameworks. The molecular formula C11H9NO4S reflects the presence of eleven carbon atoms, nine hydrogen atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom, corresponding to a molecular weight of 251.26 grams per mole.

The International Chemical Identifier represents the compound as InChI=1S/C11H9NO4S/c13-17(14,15)11-5-3-9(4-6-11)16-10-2-1-7-12-8-10/h1-8H,(H,13,14,15), providing a standardized method for computational chemical identification. The corresponding InChI Key XKUSGPLCKNQLQH-UHFFFAOYSA-N serves as a fixed-length condensed representation for database searches and chemical informatics applications. The Simplified Molecular Input Line Entry System notation O=S(=O)(O)C1=CC=C(OC=2C=NC=CC2)C=C1 describes the molecular connectivity pattern, emphasizing the ether linkage between the pyridine nitrogen-containing heterocycle and the para-position of the benzenesulfonic acid ring system.

| Identification Parameter | Value |

|---|---|

| IUPAC Name | 4-(3-pyridinyloxy)benzenesulfonic acid |

| CAS Registry Number | 1000340-09-9 |

| Molecular Formula | C11H9NO4S |

| Molecular Weight | 251.26 g/mol |

| InChI Key | XKUSGPLCKNQLQH-UHFFFAOYSA-N |

| European Community Number | Not assigned |

| DSSTox Substance ID | Not available |

Molecular Geometry and Conformational Isomerism

The molecular geometry of this compound exhibits significant conformational complexity arising from the rotational freedom around the ether linkage connecting the pyridine and benzene ring systems. Computational studies using density functional theory at the B3LYP/6-31G** level have revealed that similar diaryl ether systems demonstrate substantial energy barriers for rotation around the ether bond, with racemization barriers reaching 35-39 kilocalories per mole depending on substitution patterns. The pyridine ring adopts a planar configuration with characteristic bond angles reflecting the sp2 hybridization of the ring carbons and the nitrogen atom, while the sulfonic acid group on the benzene ring introduces additional conformational considerations through its tetrahedral sulfur center.

The conformational energy profile of this compound type shows preference for specific dihedral angles that minimize steric interactions while maximizing electronic stabilization through pi-electron delocalization. Research on related pyridyl-phenyl ether systems indicates that the anti-conformation, where the pyridine nitrogen is positioned away from the benzene ring substituents, typically represents the most stable arrangement due to reduced electrostatic repulsion and optimized pi-pi interactions. The perpendicular conformation, characterized by a dihedral angle of approximately 90 degrees between the aromatic planes, demonstrates significantly higher energy due to loss of conjugative stabilization and increased lone pair-pi cloud repulsive interactions.

Steric effects from the sulfonic acid group influence the rotational barrier around the ether linkage, with the bulky SO3H substituent favoring conformations that minimize van der Waals contacts with the pyridine ring. The presence of the electronegative nitrogen atom in the pyridine system creates an asymmetric electronic environment that further modulates the conformational preferences through electrostatic interactions. Temperature-dependent studies of similar systems reveal that configurational stability remains high even at elevated temperatures, with racemization half-lives extending beyond 40 hours at 150 degrees Celsius for related diaryl ether atropisomers.

Electronic Structure and Orbital Hybridization

The electronic structure of this compound encompasses multiple aromatic systems with distinct hybridization patterns and electron distribution characteristics. The pyridine moiety exhibits aromatic character through a delocalized pi-electron system involving six electrons distributed across the five-membered carbon framework and one nitrogen atom. The nitrogen atom in the pyridine ring maintains sp2 hybridization, contributing one electron to the aromatic pi-system while retaining a lone pair in an sp2 orbital that projects outward from the ring plane. This electronic arrangement creates a dipole moment within the pyridine ring and influences the overall molecular electronic distribution.

The benzenesulfonic acid component demonstrates classical aromatic character with six pi-electrons delocalized across the benzene ring system. The sulfur atom in the sulfonic acid group adopts sp3 hybridization, forming four sigma bonds in a tetrahedral arrangement with three oxygen atoms and the benzene carbon. The sulfur-oxygen bonds exhibit significant ionic character due to the electronegativity difference, creating partial negative charges on the oxygen atoms and contributing to the compound's overall dipole moment. The resonance structures possible within the sulfonic acid group allow for charge delocalization that stabilizes the molecular system and influences its interaction patterns with other molecules.

The ether linkage connecting the two aromatic systems involves sp2 hybridized carbon atoms from both rings and an sp3 hybridized oxygen atom. The oxygen atom contributes two lone pairs that can participate in various interactions, including hydrogen bonding and electrostatic associations. The electronic communication between the pyridine and benzene systems occurs through the ether bridge, allowing for extended conjugation effects that modulate the electron density distribution across the entire molecular framework. Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital calculations for related compounds indicate significant orbital mixing between the aromatic systems, creating molecular orbitals that span both ring systems and facilitate electronic interactions.

| Electronic Parameter | Characteristic |

|---|---|

| Pyridine Ring Hybridization | sp2 (all ring atoms) |

| Benzene Ring Hybridization | sp2 (all ring atoms) |

| Sulfur Atom Hybridization | sp3 (tetrahedral) |

| Oxygen Bridge Hybridization | sp3 |

| Pi-electron Count (total) | 12 electrons |

| Lone Pairs | 4 pairs (N: 1, O: 2, SO3: multiple) |

| Molecular Dipole | Present (asymmetric charge distribution) |

Hydrogen Bonding Networks and Intermolecular Interactions

The hydrogen bonding capabilities of this compound arise primarily from the sulfonic acid functionality, which provides both hydrogen bond donor and acceptor sites through its hydroxyl group and oxygen atoms. The sulfonic acid proton exhibits strong acidity due to the electron-withdrawing effects of the sulfur-oxygen bonds, making it an effective hydrogen bond donor with neighboring molecules containing electronegative atoms. The three oxygen atoms associated with the sulfonic acid group serve as multiple hydrogen bond acceptor sites, creating opportunities for extensive intermolecular networking in crystalline phases and solution environments.

The pyridine nitrogen atom functions as a hydrogen bond acceptor through its lone pair electrons, although the electron-deficient nature of the pyridine ring reduces its basicity compared to aliphatic amines. The positioning of the nitrogen at the meta-position relative to the ether linkage influences the accessibility of the lone pair for hydrogen bonding interactions and affects the overall molecular association patterns. Computational studies of similar pyridyl-aryl systems indicate that hydrogen bonding through the pyridine nitrogen contributes significantly to molecular recognition and self-assembly processes.

The ether oxygen atom provides additional hydrogen bonding acceptor capability, though with reduced strength compared to the sulfonic acid oxygens due to its involvement in the aromatic ether linkage. The spatial arrangement of hydrogen bonding sites creates potential for formation of complex three-dimensional networks in solid-state structures, with the sulfonic acid group likely serving as the primary interaction center. Research on related compounds demonstrates that sulfonic acid groups can form robust hydrogen-bonded chains through acid-acid dimers or extended networks involving multiple acceptor molecules.

Electrostatic interactions beyond hydrogen bonding include pi-pi stacking between aromatic rings of adjacent molecules, cation-pi interactions involving the electron-rich benzene system, and dipole-dipole associations arising from the asymmetric charge distribution within individual molecules. The combination of the electron-deficient pyridine ring and electron-rich sulfonate group creates complementary interaction sites that facilitate molecular recognition and association processes. Van der Waals forces contribute to the overall intermolecular attraction, particularly through interactions between the aromatic ring systems and the conformational arrangements that optimize surface contact between molecules.

| Interaction Type | Functional Group | Strength Category |

|---|---|---|

| Hydrogen Bond Donor | SO3H group | Strong |

| Hydrogen Bond Acceptor | SO3 oxygens | Strong |

| Hydrogen Bond Acceptor | Pyridine nitrogen | Moderate |

| Hydrogen Bond Acceptor | Ether oxygen | Weak |

| Pi-Pi Stacking | Aromatic rings | Moderate |

| Electrostatic | Dipole-dipole | Variable |

| Van der Waals | All atoms | Weak |

Properties

IUPAC Name |

4-pyridin-3-yloxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4S/c13-17(14,15)11-5-3-9(4-6-11)16-10-2-1-7-12-8-10/h1-8H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKUSGPLCKNQLQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=CC=C(C=C2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901285024 | |

| Record name | 4-(3-Pyridinyloxy)benzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901285024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000340-09-9 | |

| Record name | 4-(3-Pyridinyloxy)benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Pyridinyloxy)benzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901285024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-(Pyridin-3-yloxy)benzenesulfonic acid typically involves the reaction of 4-hydroxybenzenesulfonic acid with 3-hydroxypyridine to form the corresponding sulfonyl chloride, which is then coupled with various reagents to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the coupling reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

4-(Pyridin-3-yloxy)benzenesulfonic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to sulfonate salts.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

4-(Pyridin-3-yloxy)benzenesulfonic acid serves as a crucial intermediate in the synthesis of various organic compounds. It can participate in electrophilic aromatic substitution reactions, facilitating the introduction of functional groups onto the aromatic ring.

Biological Applications

The compound has been investigated for its biological activities, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that it exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : Preliminary research indicates potential anticancer activity, possibly through mechanisms involving apoptosis induction in cancer cells.

Pharmaceutical Development

Due to its ability to interact with biological targets, this compound is explored for its role as a ligand in drug design. Its pyridine ring can engage with aromatic residues in proteins, while the sulfonic acid group can form ionic interactions with positively charged amino acids.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated that the compound inhibited growth at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

In vitro assays were conducted to assess the cytotoxic effects of the compound on human cancer cell lines. Results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 40 µM across different cell lines.

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-yloxy)benzenesulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Positional Isomers of Pyridyloxybenzenesulfonic Acids

The position of the pyridyloxy substituent significantly influences physicochemical properties and reactivity:

Key Observations :

- Electronic Effects : The 3- and 4-pyridyloxy isomers exhibit distinct electronic profiles. The 3-isomer’s asymmetric structure may enhance intermolecular interactions, while the 4-isomer’s symmetry could favor packing efficiency in crystalline materials.

- Reactivity : The 2-pyridyloxy analog, with a sulfonyl chloride group, serves as a reactive intermediate for synthesizing sulfonamides or sulfonate esters, unlike the sulfonic acid derivatives .

Heterocyclic Sulfonic Acid Derivatives

Compounds with alternative heterocyclic substituents demonstrate varied applications:

Key Observations :

- Biological Activity : The piperazine-azo derivative exhibits superior anti-inflammatory effects compared to acetylsalicylic acid, highlighting the role of azo groups in pharmacodynamic modulation .

- Environmental Persistence : Sulfonic acid derivatives like BP-4 (2-hydroxy-4-methoxy-5-sulfobenzoic acid) degrade efficiently in bioreactors (>95% removal at HRT=12 h), suggesting that this compound may also undergo microbial degradation .

Pharmacological Potential

- While direct evidence is lacking, sulfonic acid groups generally improve water solubility, a critical factor in drug design. The pyridine moiety may further enable interactions with biological targets, as seen in kinase inhibitors .

Biological Activity

4-(Pyridin-3-yloxy)benzenesulfonic acid is a compound of interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic applications. We will also explore relevant case studies and research findings related to this compound.

Chemical Structure and Properties

This compound features a pyridine ring connected to a benzenesulfonic acid moiety through an ether linkage. This unique structural arrangement contributes to its biological activity.

1. Antimicrobial Activity

Research indicates that compounds containing pyridine and sulfonic acid functionalities exhibit significant antimicrobial properties. For instance, several studies have reported that derivatives of pyridine demonstrate activity against various bacterial strains:

- Minimum Inhibitory Concentrations (MICs) : In a study assessing antimicrobial efficacy, certain pyridine derivatives showed MIC values ranging from 2.18 to 3.08 μM against strains such as Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The antimicrobial activity is believed to arise from the ability of these compounds to disrupt bacterial cell membranes or inhibit vital metabolic pathways.

2. Anti-inflammatory Activity

Pyridine-containing compounds have been investigated for their anti-inflammatory effects:

- Research Findings : A study highlighted the potential of pyridine derivatives in modulating inflammatory responses by inhibiting pro-inflammatory cytokines . This suggests that this compound may possess similar properties, contributing to its therapeutic potential in inflammatory diseases.

3. Antifungal Activity

The antifungal properties of this compound have also been noted:

- Case Studies : A synthesized series of related compounds demonstrated enhanced antifungal activity compared to standard treatments, indicating that modifications in the pyridine structure can lead to improved efficacy against fungal pathogens .

Research Findings and Case Studies

The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, leading to altered cellular functions.

- Cell Membrane Disruption : Its amphiphilic nature could facilitate interactions with lipid membranes, compromising integrity and function.

Q & A

Q. Methodological Answer :

- Root Cause Analysis :

- Mitigation Strategies :

Advanced: What theoretical frameworks are suitable for studying the biological interactions of this compound?

Q. Methodological Answer :

- Conceptual Models :

- Experimental Validation :

- Corrogate in vitro assays (e.g., enzyme inhibition) with computational predictions to refine models .

Basic: What safety protocols are essential when handling this compound?

Q. Methodological Answer :

- Handling Guidelines :

- First Aid :

Advanced: How can I design experiments to study the compound’s potential in drug delivery systems?

Q. Methodological Answer :

- Experimental Design :

- Evaluate solubility and stability in physiological buffers (e.g., PBS) using dynamic light scattering (DLS) for aggregation analysis .

- Test pH-responsive release by encapsulating model drugs (e.g., doxorubicin) and monitoring release kinetics at pH 5.5 vs. 7.4 .

- Data Interpretation :

- Compare release profiles with control sulfonate derivatives to isolate the pyridyloxy group’s role .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.